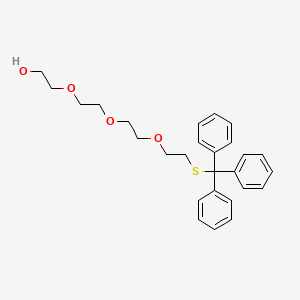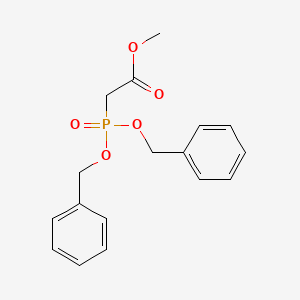
Dibenzyloxyphosphoryl acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyloxyphosphoryl acetic acid methyl ester is an organic compound with the molecular formula C17H19O5P. It is a phosphonate ester that contains both ester and phosphonate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyloxyphosphoryl acetic acid methyl ester typically involves the reaction of dibenzyl phosphite with methyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the carbon atom of the bromoacetate, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Dibenzyloxyphosphoryl acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Dibenzyloxyphosphoryl acetic acid.
Reduction: Dibenzyloxyphosphoryl ethanol.
Substitution: Various substituted phosphonate esters depending on the nucleophile used.
科学研究应用
Dibenzyloxyphosphoryl acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of dibenzyloxyphosphoryl acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active phosphonate moiety, which can then inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.
相似化合物的比较
Similar Compounds
Dimethylphosphonoacetic acid: Another phosphonate ester with similar reactivity.
Diethylphosphonoacetic acid: Similar structure but with ethyl groups instead of benzyl groups.
Diphenylphosphonoacetic acid: Contains phenyl groups instead of benzyl groups.
Uniqueness
Dibenzyloxyphosphoryl acetic acid methyl ester is unique due to the presence of benzyl groups, which can influence its reactivity and interaction with biological targets. The benzyl groups can also provide additional stability and modify the compound’s physical properties, making it distinct from other similar phosphonate esters.
属性
IUPAC Name |
methyl 2-bis(phenylmethoxy)phosphorylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O5P/c1-20-17(18)14-23(19,21-12-15-8-4-2-5-9-15)22-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYYZMTQSZHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
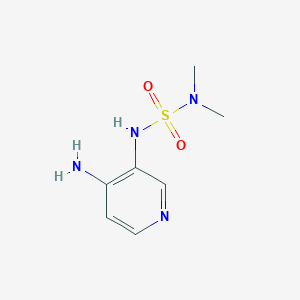
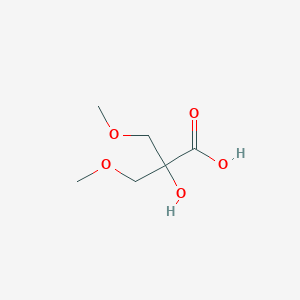
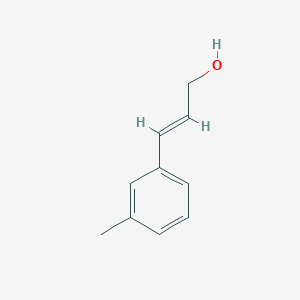
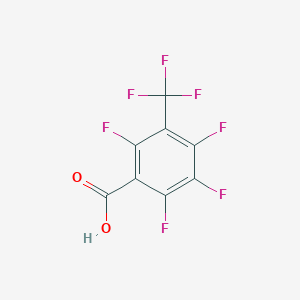

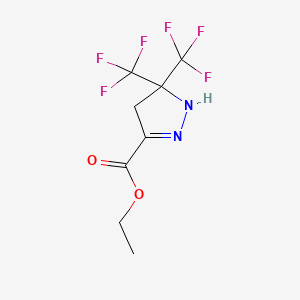
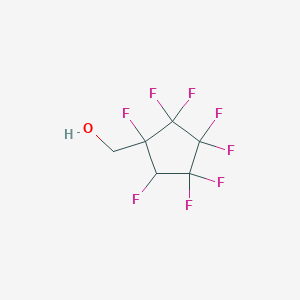
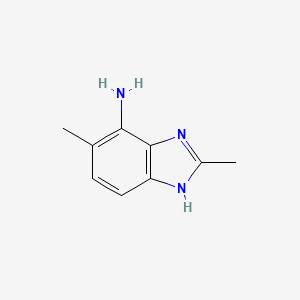
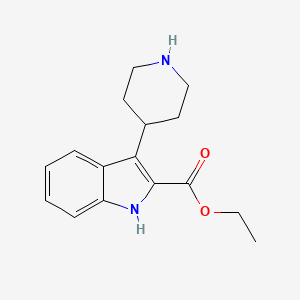
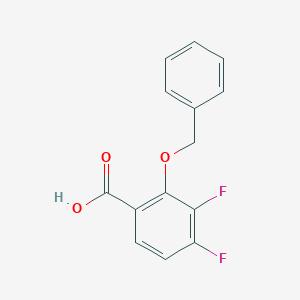
![2-[(Trifluoromethyl)amino]-benzoyl fluoride](/img/structure/B6292090.png)
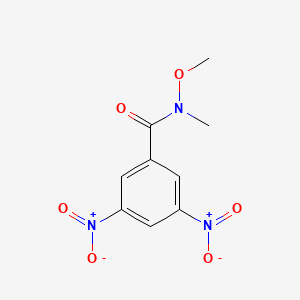
![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)
